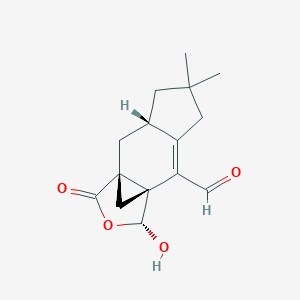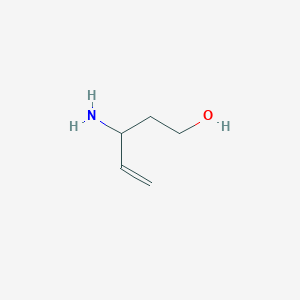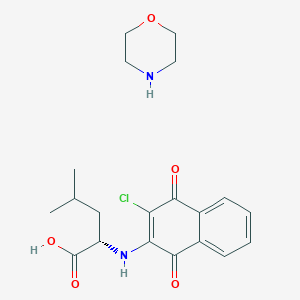
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as LCMD and is synthesized through a specific method that involves the reaction of L-leucine with a morpholine derivative. LCMD has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
LCMD exerts its biological effects through a specific mechanism of action. The compound has been shown to interact with specific cellular targets, including enzymes and receptors, to modulate various cellular processes. LCMD has been shown to activate specific signaling pathways, leading to the regulation of gene expression and protein synthesis. The mechanism of action of LCMD is complex and requires further investigation to fully understand its biological effects.
Biochemical and Physiological Effects
LCMD has been shown to have various biochemical and physiological effects. The compound has been shown to modulate the activity of specific enzymes, leading to the inhibition or activation of specific cellular processes. LCMD has also been shown to regulate gene expression and protein synthesis, leading to changes in cellular behavior. The physiological effects of LCMD include anti-inflammatory, anti-cancer, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
LCMD has several advantages and limitations for lab experiments. The compound is highly stable and can be easily synthesized, making it a suitable compound for scientific research. LCMD is also highly specific and can be used to target specific cellular processes. However, LCMD has limitations, including its potential toxicity and limited solubility in water. These limitations must be considered when using LCMD in lab experiments.
Zukünftige Richtungen
The potential applications of LCMD in scientific research are vast, and several future directions can be explored. These include further investigation of the compound's mechanism of action, the development of new synthetic methods to improve the yield and purity of the compound, and the exploration of its potential applications in drug discovery and protein synthesis. The potential applications of LCMD in various fields, including medicine, biotechnology, and agriculture, also warrant further investigation.
Conclusion
LCMD is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. LCMD has several advantages and limitations for lab experiments, and several future directions can be explored to further understand the compound's potential applications. Overall, LCMD is a promising compound that has the potential to contribute to various scientific fields.
Synthesemethoden
The synthesis of LCMD involves the reaction of L-leucine with a morpholine derivative in the presence of a suitable solvent. The reaction is typically carried out under specific conditions, including temperature, pressure, and reaction time, to yield a high-quality product. The synthesis of LCMD has been optimized to produce a pure and stable compound suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
LCMD has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. LCMD has been used in various research applications, including drug discovery, protein synthesis, and gene expression studies.
Eigenschaften
CAS-Nummer |
180179-68-4 |
|---|---|
Produktname |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Molekularformel |
C20H25ClN2O5 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine |
InChI |
InChI=1S/C16H16ClNO4.C4H9NO/c1-8(2)7-11(16(21)22)18-13-12(17)14(19)9-5-3-4-6-10(9)15(13)20;1-3-6-4-2-5-1/h3-6,8,11,18H,7H2,1-2H3,(H,21,22);5H,1-4H2/t11-;/m0./s1 |
InChI-Schlüssel |
VDQNPWJSIMJKCE-MERQFXBCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
SMILES |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl.C1COCCN1 |
Andere CAS-Nummern |
180179-68-4 |
Synonyme |
L-Leucine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




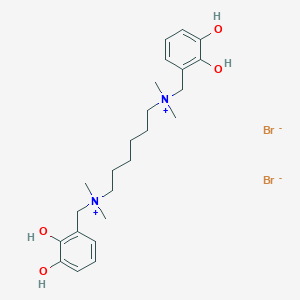
![6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B65541.png)
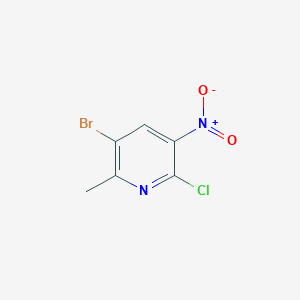
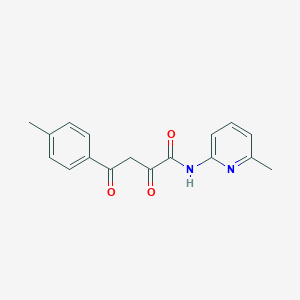
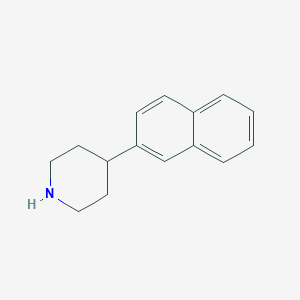
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
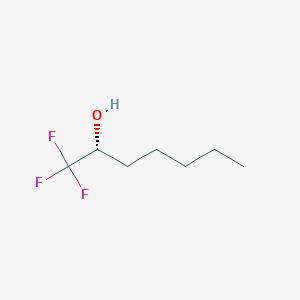


![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)

